(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid
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Overview
Description
(Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a thiazolidine ring, a methoxybenzylidene group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid typically involves the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a β-ketoester, with thiourea to form the thiazolidine ring.
Introduction of Methoxybenzylidene Group: The next step involves the condensation of the thiazolidine ring with 4-methoxybenzaldehyde to introduce the methoxybenzylidene group.
Attachment of Propanoic Acid Moiety: Finally, the propanoic acid group is introduced through esterification or amidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications have been investigated, including its use as an anti-inflammatory or antimicrobial agent.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one: This compound is structurally similar but has a hydroxy group instead of a methoxy group.
Ethyl 2-(5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl)acetate: This compound has an ethyl acetate group instead of a propanoic acid group.
Uniqueness: (Z)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-8(13(17)18)15-12(16)11(21-14(15)19)7-9-3-5-10(20-2)6-4-9/h3-8H,1-2H3,(H,17,18)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONGUDWUOIRGNR-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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